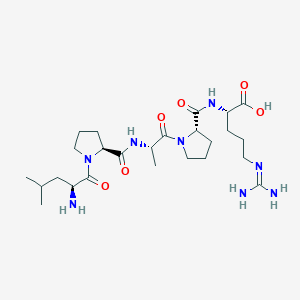
Dimethyl (2-chloro-5-methylphenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-chloro-5-methylphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a chlorinated methylphenyl ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (2-chloro-5-methylphenyl)phosphonate typically involves the reaction of 2-chloro-5-methylphenol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the phosphorus atom of dimethyl phosphite, leading to the formation of the desired phosphonate ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl (2-chloro-5-methylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper complexes.
Major Products Formed:
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine oxides.
Substitution: Various substituted aromatic phosphonates.
Aplicaciones Científicas De Investigación
Dimethyl (2-chloro-5-methylphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorylation.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl (2-chloro-5-methylphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that catalyze phosphorylation reactions. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Dimethyl methylphosphonate: Similar in structure but lacks the chlorinated aromatic ring.
Dimethyl phenylphosphonate: Contains a phenyl ring without the chlorine and methyl substituents.
Dimethyl (2-chlorophenyl)phosphonate: Similar but lacks the methyl group on the aromatic ring.
Uniqueness: Dimethyl (2-chloro-5-methylphenyl)phosphonate is unique due to the presence of both chlorine and methyl substituents on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
920266-98-4 |
|---|---|
Fórmula molecular |
C9H12ClO3P |
Peso molecular |
234.61 g/mol |
Nombre IUPAC |
1-chloro-2-dimethoxyphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C9H12ClO3P/c1-7-4-5-8(10)9(6-7)14(11,12-2)13-3/h4-6H,1-3H3 |
Clave InChI |
RJUSSXXADYYGSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Cl)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
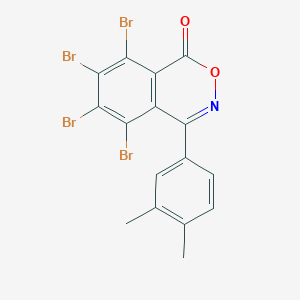
![(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14197841.png)
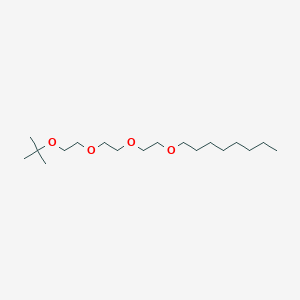
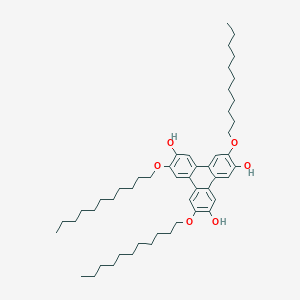
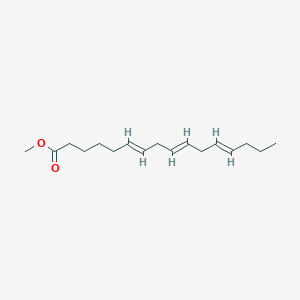

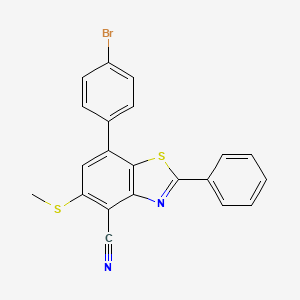
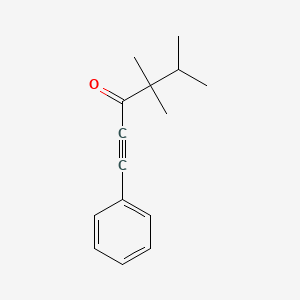
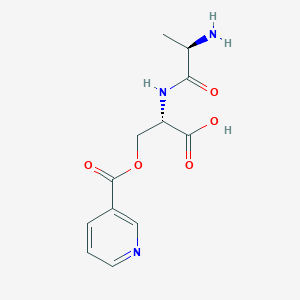
![1,2,3-Trifluoro-5-[2-[2-(3,4,5-trifluorophenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene](/img/structure/B14197891.png)
![N-[Methoxy(phenyl)methyl]formamide](/img/structure/B14197894.png)
![2-Pyridineacetamide, 5-(2-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14197898.png)
